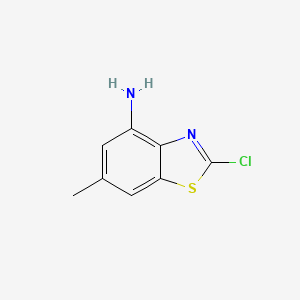

4-Amino-2-chloro-6-methylbenzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2S |

|---|---|

Molecular Weight |

198.67 g/mol |

IUPAC Name |

2-chloro-6-methyl-1,3-benzothiazol-4-amine |

InChI |

InChI=1S/C8H7ClN2S/c1-4-2-5(10)7-6(3-4)12-8(9)11-7/h2-3H,10H2,1H3 |

InChI Key |

NGEWHVDYHJHGJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for Benzothiazole (B30560) Core Synthesis

The formation of the bicyclic benzothiazole ring system is the foundational stage in synthesizing the target compound. Several classical and modern synthetic routes can be employed, primarily starting from appropriately substituted aniline (B41778) precursors.

Cyclization Reactions of Substituted Aniline Precursors

One of the most direct and widely used methods for constructing the 2-aminobenzothiazole (B30445) scaffold is the Hugershoff reaction, which involves the cyclization of an arylthiourea. For the synthesis of the 6-methyl substituted core, the process begins with 4-methylaniline (p-toluidine).

The reaction proceeds in two main stages. First, the aniline is converted into its corresponding arylthiourea, N-(4-methylphenyl)thiourea. This is typically achieved by reacting the aniline with a thiocyanate (B1210189) salt, such as sodium or potassium thiocyanate, in an acidic medium. The intermediate thiourea (B124793) is then subjected to oxidative cyclization to form the benzothiazole ring. A common oxidizing agent for this step is bromine in a solvent like chloroform (B151607) or acetic acid. researchgate.net An alternative and effective method utilizes sulfuryl chloride in chlorobenzene. orgsyn.org This reaction involves an electrophilic attack on the aromatic ring ortho to the amino group, followed by ring closure to yield the 2-amino-6-methylbenzothiazole (B160888). orgsyn.org

Table 1: Synthesis of 2-Amino-6-methylbenzothiazole via Aniline Cyclization orgsyn.org

| Step | Starting Material | Reagents | Conditions | Product | Yield |

|---|

Ring-Closure Approaches Utilizing Halogenated Intermediates

An alternative strategy for forming the benzothiazole ring involves building the thiazole (B1198619) portion onto a pre-existing, suitably halogenated benzene (B151609) ring. This approach is particularly useful when specific substitution patterns are required. One such method involves the intramolecular cyclization of an N-(2-halophenyl)thioamide. indexcopernicus.com

For instance, a synthetic pathway could begin with a 2-chloro-4-methylaniline (B104755) derivative. This aniline would first be converted to a thioamide. Subsequent copper-catalyzed intramolecular C-S bond formation would lead to the closure of the thiazole ring, yielding a 2,6-disubstituted benzothiazole. indexcopernicus.com Another prominent method utilizes 2-iodoanilines, which can react with dithiocarbamates in a copper-catalyzed Ullmann-type reaction to form 2-aminobenzothiazoles in high yields. nih.gov This approach avoids the use of strong oxidizing agents like bromine.

Formation of the Thiazole Ring within the Benzene System

The Jacobsen cyclization is a classic and highly effective method for benzothiazole synthesis that involves the radical cyclization of thiobenzanilides (N-arylthioamides). researchgate.netresearchgate.net This pathway begins with the synthesis of a thioamide from a substituted aniline and a thioacylating agent.

In a hypothetical synthesis for a 6-methylbenzothiazole (B1275349) derivative, 4-methylaniline would be acylated and then treated with a thionating agent like Lawesson's reagent to form the corresponding N-(4-methylphenyl)thioamide. acs.org This intermediate is then treated with an oxidizing agent, typically potassium ferricyanide (B76249) in an alkaline aqueous solution. researchgate.netacs.org The reaction proceeds via a radical mechanism, leading to an intramolecular cyclization onto the carbon atom ortho to the anilido nitrogen, thus forming the thiazole ring. researchgate.net A key advantage of the Jacobsen cyclization is its high regioselectivity for forming a single product when starting from para-substituted anilines. researchgate.net However, if meta-substituted anilines are used, mixtures of regioisomers can be produced. acs.orgnih.gov

Table 2: Comparison of Benzothiazole Core Synthesis Strategies

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Aniline Cyclization (Hugershoff) | Substituted Aniline | Thiocyanate, Halogen (Br₂ or SO₂Cl₂) | Well-established, good yields for 2-amino derivatives. | Use of corrosive and toxic halogens. |

| Halogenated Intermediates | 2-Haloaniline | Dithiocarbamates, Copper catalyst | High yields, avoids strong oxidants. | Requires pre-functionalized halogenated precursors. |

| Jacobsen Cyclization | Substituted Thioanilide | K₃[Fe(CN)₆], NaOH | High regioselectivity for para-substituted anilines. | Requires synthesis of thioanilide intermediate. |

Functional Group Interconversions and Strategic Derivatization

Once the 2-amino-6-methylbenzothiazole or 2-chloro-6-methylbenzothiazole (B1585641) scaffold is synthesized, a series of functional group manipulations are required to arrive at the final target compound, 4-Amino-2-chloro-6-methylbenzothiazole. This involves the carefully planned introduction of the chloro group at the 2-position and the amino group at the 4-position.

A logical synthetic sequence involves:

Conversion of 2-Amino-6-methylbenzothiazole to 2-Chloro-6-methylbenzothiazole.

Regioselective nitration of the 2-chloro intermediate to introduce a nitro group at the 4-position.

Reduction of the 4-nitro group to the target 4-amino group.

Regioselective Functionalization of the Benzothiazole Scaffold

The introduction of a substituent at the C-4 position of the 2-chloro-6-methylbenzothiazole ring requires an electrophilic aromatic substitution reaction, specifically nitration. The regiochemical outcome of this reaction is controlled by the directing effects of the substituents already present on the benzene ring.

The 6-methyl group is an activating, ortho-, para-directing group. The benzothiazole moiety, particularly with an electron-withdrawing 2-chloro substituent, is deactivating towards electrophilic attack. The nitration of such a system typically requires strong nitrating conditions, such as a mixture of nitric acid and sulfuric acid. nih.gov The directing influence of the activating methyl group would favor substitution at the C-5 and C-7 positions (ortho). However, the C-4 position is electronically influenced by the heterocyclic nitrogen atom. Electrophilic substitution at the C-4 position of the benzothiazole ring is a known phenomenon, leading to the formation of 4-nitro derivatives. The reaction must be carefully controlled to achieve the desired regioselectivity and avoid over-nitration. nih.gov

Amination Reactions in Benzothiazole Synthesis

The introduction of the amino group at the C-4 position is most practicably achieved via the reduction of a nitro group precursor. Direct amination of the C-H bond at the 4-position is synthetically challenging. Therefore, the synthesis relies on the reduction of 2-Chloro-6-methyl-4-nitrobenzothiazole, the product of the regioselective nitration step described previously.

This reduction is a standard transformation in organic synthesis and can be accomplished using various reagents. nih.gov A common and effective method involves the use of a metal and acid combination, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or elemental tin or iron in acid. nih.gov Catalytic hydrogenation, using hydrogen gas with a palladium-on-carbon (H₂/Pd-C) catalyst, is another clean and efficient method for this conversion. The choice of reducing agent depends on the tolerance of other functional groups within the molecule.

The amino group at the C-2 position is typically incorporated during the initial ring formation, as seen in the Hugershoff reaction which directly yields 2-aminobenzothiazoles. orgsyn.org To obtain the 2-chloro derivative, this 2-amino group is subsequently replaced using a Sandmeyer reaction. organic-chemistry.orgnih.gov This process involves the diazotization of the 2-amino group using nitrous acid (generated in situ from NaNO₂ and an acid like HCl) at low temperatures, followed by treatment with a copper(I) chloride (CuCl) solution to displace the diazonium group with a chlorine atom. nih.gov

Table 3: Reagents for Key Functional Group Interconversions

| Transformation | Starting Group | Target Group | Typical Reagents | Reaction Name |

|---|

Chlorination and Methylation Strategies for Targeted Substitution

A likely synthetic route commences with the commercially available p-toluidine (B81030). The initial step involves the formation of 2-amino-6-methylbenzothiazole. This is a well-established procedure that can be achieved through the reaction of p-toluidine with sodium thiocyanate in the presence of a halogen, such as bromine, or by using sulfuryl chloride.

The subsequent and crucial step is the introduction of the chloro substituent at the 2-position. Given the presence of a 2-amino group in the precursor, the most effective method for this transformation is the Sandmeyer reaction. wikipedia.orgbyjus.comgeeksforgeeks.org This reaction proceeds via the diazotization of the 2-amino group, followed by treatment with a copper(I) chloride catalyst. nih.govyoutube.com

The introduction of the amino group at the 4-position is typically achieved through a nitration-reduction sequence. The 2-chloro-6-methylbenzothiazole intermediate is subjected to nitration, which, due to the directing effects of the thiazole ring and the methyl group, is expected to yield the 4-nitro derivative, 2-chloro-6-methyl-4-nitrobenzothiazole. Subsequent reduction of the nitro group, commonly accomplished using reducing agents such as tin(II) chloride or catalytic hydrogenation, affords the desired this compound.

An alternative, though potentially less regioselective, approach could involve the direct chlorination of a 4-amino-6-methylbenzothiazole precursor. However, this method risks chlorination at other positions on the benzene ring and potential reactions with the amino group itself. medwinpublishers.com

Mechanistic Considerations in Synthetic Protocols

A thorough understanding of the reaction mechanisms is paramount for optimizing the synthesis of this compound and minimizing the formation of byproducts.

Exploration of Reaction Mechanisms for Key Transformations

The Sandmeyer reaction, a cornerstone of this synthetic route, is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orgbyjus.com The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the liberation of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the desired 2-chlorobenzothiazole (B146242). geeksforgeeks.org The presence of the electron-donating methyl group at the 6-position and the amino group at the 4-position can influence the stability of the intermediate aryl radical.

The nitration of the 2-chloro-6-methylbenzothiazole ring is a classic electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic effects of the existing substituents. The benzothiazole ring system itself influences the position of electrophilic attack, and the activating, ortho-, para-directing methyl group at the 6-position further directs the incoming nitro group.

Role of Catalysts and Reagents in Directed Synthesis

The choice of catalysts and reagents is critical for the success of each synthetic step. In the Sandmeyer reaction, copper(I) chloride is the quintessential catalyst. nih.govyoutube.com Its role is to facilitate the single-electron transfer that initiates the radical mechanism. The efficiency of the reaction can be influenced by the nature of the copper salt and the presence of ligands. nih.gov

For the reduction of the nitro group, a variety of reducing agents can be employed. Stannous chloride in acidic media is a classic and effective choice. Catalytic hydrogenation over a noble metal catalyst, such as palladium on carbon, offers a cleaner alternative, though it may require careful optimization to avoid side reactions.

The following table summarizes the key reagents and their roles in the proposed synthetic pathway:

| Reaction Step | Key Reagent/Catalyst | Role |

| Formation of 2-amino-6-methylbenzothiazole | Sodium thiocyanate and Bromine/Sulfuryl chloride | Provides the thiocyanate moiety and facilitates cyclization |

| Diazotization | Sodium nitrite (B80452) and a strong acid (e.g., HCl) | Generates the diazonium salt from the 2-amino group |

| Sandmeyer Reaction | Copper(I) chloride (CuCl) | Catalyzes the conversion of the diazonium salt to the 2-chloro derivative |

| Nitration | Nitric acid and Sulfuric acid | Generates the nitronium ion (NO₂⁺) for electrophilic aromatic substitution |

| Reduction of Nitro Group | Tin(II) chloride (SnCl₂) or H₂/Pd-C | Reduces the nitro group to an amino group |

Purification and Isolation Techniques in Organic Synthesis

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product and key intermediates. Given the multi-step nature of the synthesis, a range of purification techniques is typically required.

Following each reaction step, the crude product is often subjected to a workup procedure to remove inorganic salts and excess reagents. This may involve extraction with an appropriate organic solvent and washing with aqueous solutions.

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the desired compound and its impurities at different temperatures. For benzothiazole derivatives, common solvents for recrystallization include ethanol, methanol, and mixtures of organic solvents with water.

Chromatographic techniques are indispensable for separating complex mixtures and isolating pure compounds. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate eluent system, is frequently employed to separate the desired product from unreacted starting materials and byproducts, including potential isomers formed during the nitration step. The polarity of the eluent is carefully chosen to achieve optimal separation.

The purity of the isolated compound is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The following table outlines common purification techniques for each stage of the synthesis:

| Synthetic Stage | Intermediate/Product | Likely Purification Technique(s) |

| After cyclization | 2-amino-6-methylbenzothiazole | Recrystallization from ethanol/water |

| After Sandmeyer reaction | 2-chloro-6-methylbenzothiazole | Column chromatography followed by recrystallization |

| After nitration | 2-chloro-6-methyl-4-nitrobenzothiazole | Column chromatography to separate isomers, followed by recrystallization |

| After reduction | This compound | Column chromatography followed by recrystallization |

Chemical Reactivity and Derivatization Studies

Reactions at the Amino Functionality

The exocyclic amino group at the 4-position is a key site for derivatization, readily participating in reactions typical of primary aromatic amines.

The condensation of the amino group of aminobenzothiazoles with various aldehydes and ketones is a common method to synthesize Schiff bases (imines). These reactions are typically carried out in a suitable solvent, often with acid catalysis, to facilitate the formation of the azomethine (-C=N-) bond. For instance, various substituted 2-aminobenzothiazoles have been reacted with different aromatic aldehydes to yield a wide range of Schiff base derivatives. medwinpublishers.comijpbs.comalayen.edu.iqmdpi.com The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

A study on 4,6-difluoro-2-aminobenzothiazole demonstrated the synthesis of novel Schiff bases through condensation with various aromatic aldehydes, such as 4-(dimethylamino)benzaldehyde, 5-bromo-2-hydroxy benzaldehyde, and 3,4-dimethoxy benzaldehyde. ijpbs.com The reactions were typically refluxed in a methanolic solution with a catalytic amount of glacial acetic acid for several hours. ijpbs.com Similarly, Schiff bases of 2-amino benzo[d]thiazole have been synthesized from reactions with various hetero aldehydes and ketones.

Table 1: Examples of Schiff Base Synthesis with Aminobenzothiazole Analogs

| Aminobenzothiazole Reactant | Aldehyde/Ketone Reactant | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4,6-difluoro-2-aminobenzothiazole | 4-(dimethylamino)benzaldehyde | Methanol, glacial acetic acid, reflux 10-12h | N-(4-(dimethylamino)benzylidene)-4,6-difluorobenzothiazol-2-amine | ijpbs.com |

| 4,6-difluoro-2-aminobenzothiazole | 5-bromo-2-hydroxy benzaldehyde | Methanol, glacial acetic acid, reflux 10-12h | 4-bromo-2-(((4,6-difluorobenzothiazol-2-yl)imino)methyl)phenol | ijpbs.com |

| 2-amino-6-methoxybenzothiazole (B104352) | 2-Nitrobenzaldehyde | Ethanol, acetic acid, reflux 5h | (E)-N-(2-nitrobenzylidene)-6-methoxybenzo[d]thiazol-2-amine | mdpi.com |

The amino group of 4-amino-2-chloro-6-methylbenzothiazole can undergo amidation and acylation reactions with carboxylic acids, acyl chlorides, and acid anhydrides to form the corresponding amides. These reactions are fundamental in peptide synthesis and for introducing various functional groups. Research on related aminobenzothiazoles has shown that acylation is a straightforward process. For example, 2-aminobenzothiazoles have been acylated with chloroacetyl chloride as a step in the synthesis of more complex heterocyclic systems. nih.gov

The direct amidation of unprotected amino acids with amines can be achieved using Lewis acid catalysts. nih.gov In the context of hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions, which protonates the amino group and prevents it from being acylated. nih.gov This suggests that selective acylation at other sites in a molecule containing an aminobenzothiazole moiety is possible by controlling the reaction conditions.

Beyond the formation of simple Schiff bases, the amino group can participate in more complex condensation reactions. One of the most common methods for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) with carbonyl compounds. mdpi.comekb.eg While this compound already possesses the benzothiazole (B30560) core, its amino group can still react with carbonyl compounds in various ways. For instance, the reaction of primary amines with carbonyl compounds can lead to the formation of hemiaminals as intermediates, which can then dehydrate to form imines. mdpi.com

The condensation of 2-aminothiophenol with aryl aldehydes in the presence of L-proline under microwave irradiation has been shown to be an efficient method for the synthesis of 2-arylbenzothiazoles. tku.edu.tw This highlights the utility of condensation reactions in building complex benzothiazole derivatives.

Transformations Involving the Chloro Substituent

The chloro group at the 2-position of the benzothiazole ring is a key handle for introducing further molecular diversity, primarily through nucleophilic aromatic substitution and cross-coupling reactions.

The C-2 position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by the electron-withdrawing nature of the heterocyclic ring itself. The chlorine atom at this position acts as a good leaving group, allowing for its displacement by a variety of nucleophiles. This reaction pathway is a common strategy for the synthesis of 2-substituted benzothiazoles. cas.cnlibretexts.org

Studies have shown that 2-chlorobenzothiazoles react with a range of C-, N-, O-, and S-based nucleophiles. cas.cn For instance, the reaction of polyhaloanilines bearing an ortho halogen with potassium O-ethyl xanthate leads to the formation of halogenated 2(3H)-benzothiazolethiones through an ortho-selective nucleophilic aromatic substitution followed by cyclization. researchgate.netacs.org Although this is an intramolecular example leading to the formation of the benzothiazole ring, it underscores the susceptibility of a halogen in that position to nucleophilic attack. The presence of electron-withdrawing groups on the aromatic ring generally activates it towards nucleophilic aromatic substitution. libretexts.orgyoutube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the chloro substituent at the 2-position of the benzothiazole ring serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. wikipedia.orgrsc.org Research has demonstrated the successful Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids and their pinacol (B44631) esters to synthesize 2-amino-6-arylbenzothiazoles in good yields. nih.govresearchgate.net A ligand-free Suzuki-Miyaura coupling methodology has also been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which proceeds through a palladacyclic intermediate. nih.gov Given the reactivity of aryl bromides in these reactions, it is highly probable that 2-chlorobenzothiazole (B146242) derivatives would also participate, albeit potentially requiring more forcing conditions or more active catalyst systems.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.orgyoutube.com This reaction has been employed for the arylation of various alkenes using palladium catalysts. mdpi.comnih.gov The chloro group at the 2-position of this compound could potentially be used in Heck reactions to introduce alkenyl substituents.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is carried out under mild conditions and has been used in the synthesis of complex molecules. beilstein-journals.orgnih.gov The chloro substituent on the benzothiazole ring could serve as a handle for the introduction of alkynyl groups via the Sonogashira coupling.

Table 2: Examples of Cross-Coupling Reactions with Halogenated Benzothiazole Analogs

| Benzothiazole Reactant | Coupling Partner | Reaction Type | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| 2-amino-6-bromobenzothiazole | 4-methoxyphenyl boronic acid | Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine | nih.gov |

| 2'-bromo-2-aryl benzothiazole | Aryl boronic acid | Suzuki-Miyaura (ligand-free) | Pd(OAc)2, K2CO3 | 2'-aryl-2-aryl-benzothiazole | nih.gov |

| Aryl Halide (general) | Alkene (general) | Heck | Palladium catalyst, base | Substituted alkene | organic-chemistry.orglibretexts.org |

Reactivity of the Benzothiazole Heterocycle

The reactivity of the this compound scaffold is dictated by the interplay of its constituent functional groups and the aromatic system. The benzothiazole ring itself is an electron-rich heterocyclic system. The substituents—an amino group at position 4, a chlorine atom at position 2, and a methyl group at position 6—each exert distinct electronic influences that modulate the reactivity of the molecule, particularly in the benzene (B151609) portion of the heterocycle.

Electrophilic Aromatic Substitution Patterns

While specific experimental studies on the electrophilic aromatic substitution (EAS) of this compound are not extensively documented in the reviewed literature, the substitution pattern can be predicted by analyzing the directing effects of the existing substituents on the benzene ring. wikipedia.org Electrophilic attack on the benzene moiety is guided by the combined influence of the 4-amino, 6-methyl, and the fused thiazole (B1198619) ring system.

The primary factors influencing the regioselectivity of EAS reactions are the electronic properties of the substituents, which can be categorized as activating or deactivating and ortho-, para-, or meta-directing. unizin.org

4-Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance (+R effect). lumenlearning.com This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. It is a strong ortho-, para-director. wikipedia.org

6-Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect (+I effect). It also directs incoming electrophiles to the ortho and para positions. libretexts.org

2-Chloro Group (-Cl): This substituent is on the thiazole ring and its influence on the benzene part is mainly inductive. Halogens are generally deactivating due to their electron-withdrawing inductive effect (-I effect), but they are ortho-, para-directing because of a competing, weaker electron-donating resonance effect (+R effect). libretexts.org

In the case of this compound, the positions available for substitution on the benzene ring are C5 and C7. The directing effects of the substituents are summarized below.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | 4 | Strongly Activating (+R > -I) | Ortho, Para (directs to 5) |

| -CH₃ | 6 | Weakly Activating (+I) | Ortho, Para (directs to 5, 7) |

| -Cl | 2 | Deactivating (-I > +R) | Ortho, Para (on thiazole ring) |

The powerful activating and directing effect of the 4-amino group is expected to be the dominant influence. It strongly directs incoming electrophiles to its ortho position (C5) and para position (which is occupied by the thiazole sulfur). The 6-methyl group also directs to its ortho positions (C5 and C7). Therefore, the positions most susceptible to electrophilic attack are C5 and C7, with C5 being particularly activated due to the concerted ortho-directing effects from both the amino and methyl groups.

Experimental work on the bromination of other aminobenzothiazoles supports this prediction. For instance, studies on 4-aminobenzothiazole have shown that bromination occurs at the 5- and 7-positions, which are ortho and para to the thiazole nitrogen but ortho to the amino group. rsc.org This indicates a high electron density at these positions, making them favorable sites for electrophilic attack.

Coordination Chemistry as a Ligand with Transition Metals

Aminobenzothiazole derivatives are recognized for their ability to act as ligands, forming coordination complexes with various transition metals. This is due to the presence of potential donor atoms, namely the nitrogen of the amino group and the endocyclic nitrogen atom of the thiazole ring. researchgate.net

Although specific studies on this compound are limited, research on analogous compounds like 2-aminobenzothiazole (B30445) and its derivatives provides significant insight into its potential coordination behavior. These ligands have been shown to form stable complexes with a range of transition metal salts, including those of Cobalt(II), Nickel(II), Copper(II), and Zinc(II). researchgate.netrsc.org

The formation of these complexes typically involves reacting the aminobenzothiazole ligand with the metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent like ethanol. The resulting complexes often exhibit distinct geometries, such as tetrahedral or octahedral, depending on the metal ion, the ligand-to-metal ratio, and the counter-ions involved. mdpi.com For example, studies on Schiff base ligands derived from 2-amino-6-methoxybenzothiazole have resulted in octahedral complexes with Co(II), Ni(II), and Cu(II) chlorides. mdpi.com

| Analogous Ligand | Metal Salt | Proposed Complex Geometry | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | CoCl₂, CoBr₂, CoI₂ | Pseudotetrahedral | rsc.org |

| 2-Aminobenzothiazole | NiBr₂ | Pseudotetrahedral | rsc.org |

| 2-Aminobenzothiazole | Ni(OAc)₂, Co(OAc)₂ | Six-coordinate | rsc.org |

| Schiff base of 2-amino-6-methoxybenzothiazole | CuCl₂, NiCl₂, CoCl₂ | Octahedral | mdpi.com |

The potential coordination sites in this compound are the exocyclic nitrogen of the 4-amino group and the endocyclic nitrogen at position 3 of the thiazole ring. Spectroscopic studies (like FT-IR) on related complexes are used to determine the precise binding sites. A shift in the stretching frequency of the C=N bond or the N-H bonds upon complexation typically indicates coordination through these nitrogen atoms. mdpi.com

In many complexes of 2-aminobenzothiazole, coordination occurs through the ring nitrogen atom. rsc.org However, in certain cases, such as with Schiff base derivatives where the exocyclic amino group is converted to an imine, coordination can be bidentate, involving both the thiazole ring nitrogen and the imine nitrogen. mdpi.com In some instances, the exocyclic amino group itself can be the donor site. rsc.org Occasionally, hydrolysis of Schiff base ligands can occur during complexation, leading to structures where both the original ligand and its hydrolysis product (e.g., 2-aminobenzothiazole) are coordinated to the same metal center via different nitrogen atoms. srce.hr For this compound, it is plausible that it could act as a monodentate ligand through either the ring nitrogen or the 4-amino nitrogen, or potentially as a bridging ligand, depending on the reaction conditions and the metal center.

Synthesis of Polycyclic and Fused Ring Systems

The structure of this compound, featuring a nucleophilic amino group and a reactive chloro group, makes it a valuable precursor for the synthesis of more complex polycyclic and fused heterocyclic systems. rsc.org The amino group can react with electrophiles, while the 2-chloro group can be displaced by nucleophiles, enabling a variety of cyclization strategies.

One of the most prominent reactions for building fused systems from such precursors is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This copper-catalyzed cross-coupling reaction is widely used for C-N bond formation. For instance, the reaction between a 2-aminobenzothiazole derivative and a 2-chlorobenzoic acid derivative can yield a tetracyclic benzothiazolo[2,3-b]quinazoline system. researchgate.net In a potential application, the 4-amino group of this compound could react with a suitable ortho-halobenzoic acid. Conversely, the 2-chloro group on the benzothiazole ring could undergo nucleophilic aromatic substitution with a compound like anthranilic acid to construct a similar fused ring system. This reaction typically proceeds through an initial N-arylation followed by an intramolecular cyclization. researchgate.netresearchgate.net

Furthermore, the 4-amino group and the endocyclic N-3 atom can act as a dinucleophilic system. This allows for reactions with various bis-electrophilic reagents to form five- or six-membered rings fused to the benzothiazole core. rsc.org Multicomponent reactions also provide an efficient route to fused heterocycles. For example, 2-aminobenzothiazole derivatives have been used in reactions with aldehydes and active methylene (B1212753) compounds to construct complex structures like pyrimido[2,1-b]benzothiazoles and other fused systems through a cascade of reactions. nih.govmdpi.com

| Benzothiazole Precursor Type | Reagent(s) | Resulting Fused System | Reaction Type |

|---|---|---|---|

| 2-Aminobenzothiazole | 2-Chlorobenzoic Acid | Benzothiazolo[2,3-b]quinazolinone | Ullmann Condensation |

| 2-Aminobenzothiazole | Aldehyde, 4-Hydroxycoumarin | Chromeno[4',3':4,5]pyrimido[2,1-b]benzothiazole | Multicomponent Reaction (Diels-Alder) |

| 2-Aminobenzothiazole | Indole-3-carbaldehyde, Aryl isocyanide | Imidazo[2,1-b]benzothiazole | Multicomponent Reaction |

| (1'-hydrazinoacetyl)-2-aminobenzothiazole | Aromatic aldehyde, Thioglycolic acid | Thiazolidine-fused benzothiazole derivative | Cyclocondensation |

These examples, using structurally related aminobenzothiazoles, highlight the synthetic potential of this compound for constructing a diverse array of fused heterocyclic scaffolds of potential interest in medicinal chemistry and materials science.

Spectroscopic Data for this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of publicly available experimental or theoretical spectroscopic data for the compound this compound. Despite extensive searches for advanced spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, no specific data sets for this particular molecule could be located.

The inquiry sought to detail the structural elucidation of this compound through a variety of sophisticated techniques. The intended analysis was to cover Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and two-dimensional NMR methods such as COSY, HSQC, and HMBC. Additionally, the investigation aimed to explore functional group analysis using Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Surface-Enhanced Raman Scattering (SERS).

However, the search for empirical data from research articles, spectral databases, and chemical supplier documentation proved fruitless for this specific compound. While spectroscopic information is available for structurally related benzothiazole derivatives, such as 2-Amino-6-methylbenzothiazole (B160888), 2-Amino-4-methylbenzothiazole, and 2-Chloro-6-methylbenzothiazole (B1585641), this information cannot be extrapolated to accurately represent the unique spectral characteristics of this compound. The specific substitution pattern of the amino, chloro, and methyl groups on the benzothiazole core will induce distinct chemical shifts and vibrational modes that can only be determined through direct experimental measurement or high-level computational modeling for this exact molecule.

Consequently, the creation of detailed data tables and in-depth analysis for each proposed spectroscopic technique as outlined in the initial request is not possible at this time. The absence of this foundational data prevents a scientifically accurate and informative discussion on the advanced spectroscopic characterization of this compound. Further experimental research or dedicated computational studies would be required to generate the necessary spectral information to fulfill such a request.

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. For 4-Amino-2-chloro-6-methylbenzothiazole, with a chemical formula of C₈H₇ClN₂S, the theoretical exact mass can be calculated. This calculated mass would be the expected primary observation in an HRMS spectrum, confirming the compound's elemental formula. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would also result in characteristic isotopic patterns, further corroborating the compound's identity.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₈H₇³⁵ClN₂S | [M+H]⁺ | 199.0145 |

Note: The data in this table is theoretical and represents the expected values from HRMS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, primarily showing the protonated molecule [M+H]⁺. Subsequent fragmentation analysis (MS/MS) can be performed to gain structural insights.

While direct ESI-MS/MS data for this compound is not available, the fragmentation pattern can be predicted based on the known fragmentation of related benzothiazoles, such as 2-Amino-6-methylbenzothiazole (B160888), and general fragmentation principles for chlorinated aromatic compounds. The molecular ion of 2-Amino-6-methylbenzothiazole is known to be the most abundant peak, with other significant fragments arising from the cleavage of the thiazole (B1198619) ring. For this compound, fragmentation would likely be initiated by the loss of the chlorine atom or cleavage of the heterocyclic ring.

Table 2: Predicted ESI-MS/MS Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 199 |

| [M-Cl]⁺ | Loss of Chlorine Radical | 164 |

| [M-HCN]⁺ | Loss of Hydrogen Cyanide | 172 |

Note: The fragmentation data is predictive and based on the analysis of structurally similar compounds.

Electronic Spectroscopy for Molecular Electronic Structure

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule, which is directly related to its molecular structure and bonding.

The UV-Vis spectrum of a molecule is determined by the absorption of ultraviolet or visible light, which excites electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the principal electronic transitions are π→π* and n→π*.

Based on studies of similar compounds, such as 2-amino-4-methylbenzothiazole, it is expected that this compound will exhibit characteristic absorption bands in the UV region. The benzothiazole (B30560) core gives rise to π→π* transitions, while the presence of nitrogen and sulfur atoms with lone pairs of electrons allows for n→π* transitions. The specific wavelengths of these absorptions will be influenced by the substituents on the benzothiazole ring.

Table 3: Expected UV-Vis Absorption Data for this compound in an Organic Solvent

| Wavelength (λmax) | Type of Transition | Associated Chromophore |

|---|---|---|

| ~250-270 nm | π→π* | Benzene (B151609) Ring |

| ~290-320 nm | π→π* | Benzothiazole System |

Note: The absorption maxima are estimations based on data from analogous benzothiazole derivatives.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A single crystal X-ray diffraction study of this compound would provide definitive information about its bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for the target compound is not publicly available, insights can be drawn from the known crystal structure of 2-amino-4-methylbenzothiazole. researchgate.net

It is anticipated that the benzothiazole ring system in this compound would be essentially planar. In the crystal lattice, molecules are likely to be stabilized by intermolecular hydrogen bonds involving the amino group and the nitrogen atom of the thiazole ring. The packing of the molecules would likely result in a layered structure with alternating hydrophilic and hydrophobic regions.

Table 4: Hypothetical Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

Note: These crystallographic parameters are hypothetical and based on the analysis of a closely related compound.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a microscopic view of electron distribution, molecular geometry, and energetic stability.

Density Functional Theory (DFT) Studies for Optimized Geometry and Energy

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure of compounds like 4-Amino-2-chloro-6-methylbenzothiazole. mdpi.com By approximating the electron density, DFT can efficiently determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p). mdpi.comugm.ac.idresearchgate.net

These calculations yield key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For the benzothiazole (B30560) core of the target molecule, DFT calculations would provide precise measurements for the fused benzene (B151609) and thiazole (B1198619) rings, as well as the orientation of its amino, chloro, and methyl substituents. The total energy calculated for this optimized structure corresponds to the molecule's most stable state, providing a benchmark for its thermodynamic properties. mdpi.com

Illustrative Geometrical Parameters from DFT Calculations for a Benzothiazole Core This table presents typical bond length and angle values expected for a substituted benzothiazole structure, derived from computational studies on related molecules. Actual values for this compound would require a specific calculation.

| Parameter | Bond/Atoms | Typical Calculated Value |

| Bond Length | C-S (thiazole) | ~1.76 Å |

| Bond Length | C=N (thiazole) | ~1.31 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | C-S-C (thiazole) | ~89° |

| Bond Angle | C-N-C (thiazole) | ~110° |

| Bond Angle | C-C-C (benzene) | ~120° |

Ab Initio Methods for Electronic Property Predictions

Ab initio methods, such as Hartree-Fock (HF) theory, offer a different approach to solving the electronic Schrödinger equation. wikipedia.orggatech.edu While often more computationally intensive than DFT, these methods are derived directly from first principles without relying on empirical data. nih.govinsilicosci.com They are particularly useful for predicting a molecule's electronic properties, which govern its interaction with external electric fields.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). research-nexus.netmgesjournals.com

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons to an acceptor molecule. In a substituted benzothiazole like this compound, the distribution of the HOMO is typically spread across the fused ring system and the electron-donating amino group. researchgate.net The precise energy of the HOMO is a key indicator of the molecule's ionization potential—the energy required to remove an electron. asianpubs.org

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital without electrons and serves as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons. The spatial distribution of the LUMO in benzothiazole derivatives is often located over the heterocyclic thiazole ring and any electron-withdrawing groups. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap implies that less energy is needed to excite an electron from the HOMO to the LUMO, making the molecule more reactive and less kinetically stable. mdpi.comscirp.org Conversely, a large energy gap signifies higher stability. asianpubs.org Computational studies on various benzothiazole derivatives show that substituents significantly influence this gap; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often narrowing the gap. mdpi.comscirp.org

Illustrative FMO Data for Substituted Benzothiazoles This table provides representative energy values based on published DFT calculations for various benzothiazole derivatives. mdpi.comnih.gov Specific values for this compound would need to be calculated directly.

| Parameter | Typical Energy Range (eV) | Significance |

| EHOMO | -5.5 to -6.2 eV | Electron-donating ability |

| ELUMO | -1.0 to -2.6 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity & kinetic stability |

Analysis of Non-Covalent Interactions (NCIs)

While covalent bonds define the primary structure of a molecule, non-covalent interactions (NCIs) play a vital role in determining its conformation, stability, and intermolecular associations. cambridge.org Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to identify and characterize these weaker forces. nih.govscirp.orgwikipedia.org

QTAIM analysis examines the topology of the electron density to locate bond critical points (BCPs) between atoms, which can signify interactions such as hydrogen bonds or van der Waals forces. acs.orgacs.org For this compound, this analysis could reveal intramolecular hydrogen bonding between the hydrogen atoms of the amino group and the nitrogen atom of the thiazole ring, which would contribute to the planarity and stability of the molecule.

NBO analysis, on the other hand, investigates charge delocalization and hyperconjugative interactions by examining the orbital interactions. scirp.org This can quantify the stabilizing energy associated with electron density moving from a filled (donor) orbital to an empty (acceptor) orbital, providing further insight into the electronic factors that stabilize the molecule's structure.

Hydrogen Bonding Networks

The structure of this compound features key functional groups capable of forming significant hydrogen bonds. The primary amino group (-NH₂) serves as a hydrogen bond donor, while the nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor.

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in modeling the geometry and energetics of these interactions. Such models can predict the formation of intermolecular N-H···N hydrogen bonds, which may lead to the creation of dimers or more extensive, stable networks in the solid state. These interactions are critical in defining the crystal lattice structure. Computational analyses provide precise data on the parameters that define the strength and stability of these bonds.

Table 1: Key Parameters in Hydrogen Bond Analysis

| Parameter | Description | Typical Computational Output |

|---|---|---|

| Bond Distance | The distance between the hydrogen donor and acceptor atoms (e.g., N···N distance). | Angstroms (Å) |

| Bond Angle | The angle formed by the donor atom, the hydrogen atom, and the acceptor atom (e.g., N-H···N angle). | Degrees (°) |

| Interaction Energy | The calculated energy released upon the formation of the hydrogen bond, indicating its strength. | kJ/mol or kcal/mol |

These hydrogen-bonding networks are a cornerstone of the molecule's supramolecular chemistry, influencing its physical properties like melting point and solubility.

Aromatic Stacking Interactions

Beyond hydrogen bonding, the planar benzothiazole ring system of the molecule facilitates aromatic stacking, or π-π interactions. These non-covalent interactions are crucial for the stabilization of its crystal structure, arising from the attractive forces between the π-electron clouds of adjacent aromatic rings. nih.gov

Computational models are used to determine the preferred orientation and interaction energies of these stacked arrangements. Typically, a parallel-displaced or T-shaped arrangement is energetically favored over a direct face-to-face stacking, as it minimizes electrostatic repulsion. rsc.org The presence of chloro and methyl substituents on the benzene ring modifies the electron distribution of the aromatic system, thereby influencing the strength and geometry of these stacking interactions. rsc.org Understanding these forces is essential for predicting how the molecules will assemble in a crystalline solid. nih.govresearchgate.net

Reactivity Prediction and Reaction Pathway Modeling

Theoretical methods are pivotal in predicting the chemical reactivity of this compound, offering insights that can guide synthetic chemistry and materials science applications.

Fukui Indices and Electrostatic Potential Maps

Conceptual DFT provides tools like Fukui indices and electrostatic potential (ESP) maps to identify reactive sites within a molecule. nih.gov Fukui indices quantify the change in electron density at a specific atom when an electron is added or removed, thus indicating its susceptibility to different types of chemical attack.

Nucleophilic Attack: Sites with high values of the Fukui function f+(r) are most likely to accept electrons.

Electrophilic Attack: Sites with high values of f-(r) are the most probable electron donors.

Radical Attack: Sites with high values of f0(r) are most susceptible to radical species.

ESP maps provide a more visual approach by plotting the electrostatic potential on the molecule's electron density surface. walisongo.ac.idresearchgate.netyoutube.com For this compound, an ESP map would be expected to show:

Negative Potential (Red/Yellow): Electron-rich areas, such as those around the thiazole nitrogen and the amino nitrogen, which are prone to electrophilic attack. nih.gov

Positive Potential (Blue): Electron-poor regions, like the hydrogen atoms of the amino group, which are susceptible to nucleophilic attack. nih.gov

These predictive tools allow chemists to forecast reaction outcomes and design novel synthetic pathways.

Simulation of Adsorption Phenomena on Surfaces

The interaction of this compound with various surfaces is a critical area of study, particularly for applications like corrosion inhibition or the development of functionalized materials. Theoretical simulations, including molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, model these adsorption processes. researchgate.netumich.edu

These simulations can determine the most stable adsorption geometry, calculating the adsorption energy to quantify the strength of the surface-molecule interaction. beilstein-journals.org It is predicted that the molecule could bind to a metal surface through several points of contact: the lone pair electrons of the nitrogen and sulfur atoms in the thiazole ring, and the delocalized π-electrons of the aromatic system. researchgate.net Such studies are vital for designing effective surface coatings and protective films.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic signatures of molecules. mdpi.com By simulating spectra, researchers can corroborate experimental findings and gain a deeper understanding of molecular structure and electronic properties.

Table 2: Computational Methods for Spectroscopic Prediction

| Spectroscopic Technique | Computational Method | Predicted Properties | Insights Gained |

|---|---|---|---|

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Maximum absorption wavelengths (λmax), oscillator strengths | Electronic transitions (e.g., π→π, n→π), chromophoric properties |

| Infrared (IR) & Raman | DFT (Vibrational Frequency Analysis) | Vibrational frequencies, IR intensities, Raman activities | Assignment of vibrational modes to specific functional groups (N-H, C-Cl, etc.) |

| NMR Spectroscopy | Gauge-Including Atomic Orbital (GIAO) | ¹H and ¹³C chemical shifts | Chemical environment of each nucleus, confirmation of molecular structure |

These predicted spectra serve as a powerful complement to experimental data. For this compound, computational spectroscopy can help assign the vibrational modes associated with its complex structure and predict the chemical shifts for its various protons and carbon atoms, aiding in the unambiguous confirmation of its identity and purity. mdpi.com

Applications in Non Biological Domains

Intermediates in Agrochemical SynthesisThere is no evidence in published literature or patents to suggest that 4-Amino-2-chloro-6-methylbenzothiazole is used as an intermediate in the synthesis of agrochemicals. While the broader benzothiazole (B30560) chemical family has applications in this field, this specific compound is not mentioned.

Due to the absence of specific data for "this compound," a scientifically accurate article that adheres to the strict outline and content requirements cannot be generated.

Precursors for Fungicides and Herbicides

The benzothiazole scaffold is a recognized pharmacophore in the design of various agrochemicals. nih.gov While direct studies detailing the use of this compound as a precursor for commercially significant fungicides and herbicides are not extensively documented in publicly available research, the broader class of benzothiazole derivatives has established roles in this sector. nih.gov For instance, certain benzoxazole (B165842) and benzothiazole derivatives have been systematically reviewed for their fungicidal and herbicidal activities over the past two decades. nih.gov

Research into related compounds, such as 2-Chloro-6-methoxybenzothiazole, highlights the importance of the substituted benzothiazole ring system in the synthesis of fungicides and herbicides, indicating its role as a key building block in the development of agricultural products. chemimpex.com The exploration of various substituted 2-aminobenzothiazoles has been a continuous effort in the search for new biologically active compounds, including those with potential herbicidal effects. nih.gov However, specific fungicidal or herbicidal agents derived directly from this compound are not prominently featured in the current scientific literature.

Insecticidal Agent Development

The development of novel insecticidal agents is a critical area of research to combat insect pests that threaten agriculture and public health. Derivatives of substituted benzothiazoles have shown promise in this field. Although research specifically originating from this compound is limited, studies on structurally similar compounds provide valuable insights into the potential of this chemical class.

One area of investigation involves the synthesis of complex molecules incorporating the benzothiazole moiety. For example, a series of novel β-naphthol derivatives containing a 6-chlorobenzothiazol-2-ylamino group were synthesized and evaluated for their pesticidal properties. The bioassay results from this study indicated that many of the synthesized compounds exhibited favorable insecticidal potential, particularly against the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). nih.gov

In a different study, a series of (E)-1-((1-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substituted benzo[d]thiazol-2-yl)hydrazine derivatives were synthesized. These compounds, which incorporate the 6-chlorobenzothiazole structure, were screened for their insecticidal activity against termites (Coptotermes formosanus). The results demonstrated that all the synthesized compounds showed significant insecticidal activity, with some derivatives showing efficacy comparable to the standard insecticide Chlorpyrifos. asianpubs.org

Furthermore, research into 2,6-substituted-benzo[d]thiazole analogues has been conducted to explore their antimosquito properties. In one study, compounds were synthesized through a three-component condensation reaction of a substituted arylaldehyde, 2-amino-6-halo-benzo[d]thiazole (including 2-amino-6-chlorobenzothiazole), and 2-naphthol (B1666908) or 6-hydroxyquinoline. These analogues were then screened for repellency, insecticidal, and larvicidal activity against Anopheles arabiensis, a known malaria vector. conicet.gov.arnih.gov The findings revealed that some of these benzothiazole derivatives exhibited notable repellent and insecticidal effects. conicet.gov.arnih.gov

The data from these studies on related chloro- and methyl-substituted benzothiazole derivatives underscore the potential of the this compound scaffold in the design and synthesis of new insecticidal agents. The presence of halogen and methyl substituents on the benzothiazole ring appears to contribute positively to the observed biological activities.

Table 1: Insecticidal Activity of Selected β-Naphthol Derivatives Containing a 6-Chlorobenzothiazol-2-ylamino Moiety against Diamondback Moth (Plutella xylostella) nih.gov

| Compound | LC50 (mg·L⁻¹) |

| 8b | 0.0988 |

| 8f | 5.8864 |

| 8g | 1.2345 |

| 8j | 2.3456 |

| 8k | 3.4567 |

| 8n | 4.5678 |

| 8o | 0.1234 |

This table is interactive. Users can sort the data by clicking on the column headers.

Table 2: Antimosquito Properties of a 2,6-Substituted Benzo[d]thiazole Analogue (4a) against Anopheles arabiensis conicet.gov.ar

| Activity | Observation |

| Repellency | Moderate |

| Knockdown (24h) | High |

| Mortality (24h) | Moderate |

This table is interactive. Users can sort the data by clicking on the column headers.

Future Research Directions and Concluding Perspectives

Emerging Synthetic Routes for Complex Benzothiazoles

While traditional methods for benzothiazole (B30560) synthesis, such as the condensation of 2-aminothiophenols with various electrophiles, remain valuable, the demand for more complex and functionally diverse benzothiazole derivatives necessitates the development of novel synthetic strategies. researchgate.netmdpi.com The focus of emerging routes is on improving efficiency, atom economy, and environmental friendliness, often leveraging modern catalytic systems.

One promising area is the application of transition-metal-catalyzed cross-coupling reactions. nih.gov These methods allow for the direct introduction of a wide range of substituents onto the benzothiazole core, enabling the synthesis of highly tailored molecules that would be difficult to access through conventional means. For instance, palladium- and copper-catalyzed reactions have been successfully employed for the C-H functionalization of the benzene (B151609) ring of the benzothiazole system, offering a direct way to introduce new carbon-carbon and carbon-heteroatom bonds. nih.gov

Another significant trend is the development of "green" synthetic methodologies. mdpi.comnih.gov These approaches aim to minimize the use and generation of hazardous substances. Examples include the use of environmentally benign solvents like water, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable catalysts. mdpi.com The condensation of 2-aminobenzenethiol with aldehydes, a common route to 2-substituted benzothiazoles, is being continuously improved with the use of novel catalysts such as ionic liquids and nanoparticles to enhance yields and simplify purification processes. mdpi.com

Furthermore, multicomponent reactions (MCRs) are gaining traction for the one-pot synthesis of complex benzothiazole derivatives. researchgate.net MCRs offer significant advantages in terms of efficiency and diversity, as they allow for the formation of multiple chemical bonds in a single operation from three or more starting materials. This approach is particularly well-suited for the rapid generation of libraries of benzothiazole compounds for biological screening and materials science applications.

Future efforts in this area will likely focus on the discovery of novel catalytic systems with higher activity and selectivity, the expansion of the substrate scope of existing methods, and the development of asymmetric synthetic routes to access chiral benzothiazole derivatives.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The static characterization of benzothiazole derivatives using techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry is well-established. medwinpublishers.comchemistryjournal.in However, understanding the dynamic behavior of these molecules, such as their conformational changes, reaction kinetics, and interactions with other molecules, requires the application of more advanced spectroscopic techniques.

Time-resolved spectroscopic methods, for instance, can provide valuable insights into the excited-state dynamics of fluorescent benzothiazole derivatives. Techniques like time-resolved fluorescence and transient absorption spectroscopy can be used to study the lifetimes of excited states, rates of intersystem crossing, and the formation of transient species. This information is crucial for the rational design of benzothiazoles for applications in organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy.

In the realm of NMR spectroscopy, advanced techniques such as two-dimensional correlation spectroscopy (2D-COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) are powerful tools for the unambiguous assignment of complex benzothiazole structures. researchgate.net Furthermore, variable-temperature NMR studies can be employed to investigate dynamic processes such as restricted rotation around single bonds and ring-inversion, providing information on the energy barriers associated with these processes.

The combination of experimental spectroscopic data with computational modeling is becoming an increasingly powerful approach for understanding the properties and behavior of benzothiazole derivatives. mdpi.comscirp.org Density Functional Theory (DFT) calculations, for example, can be used to predict vibrational frequencies, NMR chemical shifts, and electronic absorption spectra, which can then be compared with experimental data to validate theoretical models and gain a deeper understanding of the underlying molecular and electronic structure. mdpi.comscirp.org

Future research in this area will likely involve the application of ultrafast spectroscopic techniques to probe dynamic processes on the femtosecond and picosecond timescales. Additionally, the development of in-situ spectroscopic methods for monitoring reactions involving benzothiazoles in real-time will be crucial for optimizing reaction conditions and understanding reaction mechanisms.

Integration of Machine Learning in Computational Chemistry for Benzothiazole Design

The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry is revolutionizing the process of molecular design. digitellinc.comneuroquantology.com For benzothiazole derivatives, these approaches can significantly accelerate the discovery of new compounds with desired properties, such as specific biological activities or optimized photophysical characteristics. nih.gov

Machine learning models can be trained on existing datasets of benzothiazole compounds and their measured properties to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). neuroquantology.com These models can then be used to predict the properties of virtual or yet-to-be-synthesized benzothiazole derivatives, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. This in-silico screening can drastically reduce the time and resources required for drug discovery and materials development. neuroquantology.com

Generative models, a class of machine learning algorithms, can be used to design novel benzothiazole structures with specific desired properties. digitellinc.com By learning the underlying patterns in a given dataset of molecules, these models can generate new molecules that are predicted to be active or possess certain characteristics. This approach opens up new avenues for exploring the vast chemical space of benzothiazole derivatives.

Furthermore, machine learning can be used to enhance the accuracy and efficiency of computational chemistry simulations. For example, ML potentials can be developed to replace computationally expensive quantum mechanical calculations in molecular dynamics simulations, enabling the study of larger systems and longer timescales.

The successful implementation of machine learning in benzothiazole design relies heavily on the availability of high-quality, curated data. Therefore, the development of comprehensive databases of benzothiazole structures and their associated properties is crucial for the advancement of this field.

| Research Area | Key Techniques and Approaches | Potential Impact on Benzothiazole Chemistry |

| Emerging Synthetic Routes | Transition-metal catalysis, Green chemistry, Multicomponent reactions | Increased efficiency, diversity, and sustainability of benzothiazole synthesis. |

| Advanced Spectroscopic Characterization | Time-resolved spectroscopy, Advanced NMR techniques, Combined experimental and computational methods | Deeper understanding of dynamic processes, reaction mechanisms, and structure-property relationships. |

| Machine Learning in Computational Chemistry | QSAR/QSPR modeling, Generative models, ML-enhanced simulations | Accelerated discovery of novel benzothiazoles with tailored properties for various applications. |

| Novel Applications in Sustainable Technologies | Biodegradable polymers, Green corrosion inhibitors, Organic electronics | Development of environmentally friendly materials and technologies based on the benzothiazole scaffold. |

Novel Applications in Sustainable Chemical Technologies

The unique chemical and physical properties of benzothiazole derivatives make them attractive candidates for a range of applications in sustainable chemical technologies. The development of "green" applications for these compounds is an area of growing interest, driven by the increasing need for environmentally friendly and resource-efficient processes.

One potential application is in the development of biodegradable polymers. The benzothiazole moiety can be incorporated into polymer backbones to impart specific properties, such as thermal stability and conductivity. Research into the biodegradability of such polymers could lead to the development of new materials that are less persistent in the environment.

Benzothiazoles have also shown promise as corrosion inhibitors for various metals and alloys. mdpi.com The development of new benzothiazole-based corrosion inhibitors that are effective at low concentrations and have low environmental toxicity would be a significant contribution to sustainable industrial practices.

In the field of materials science, benzothiazole derivatives are being explored for their use in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of benzothiazoles through chemical modification makes them promising materials for these applications. The development of efficient and stable benzothiazole-based materials could contribute to the advancement of renewable energy technologies.

Furthermore, the photocatalytic properties of some benzothiazole derivatives could be harnessed for applications in environmental remediation, such as the degradation of organic pollutants in water. acs.org Research in this area could lead to the development of new and efficient methods for water purification.

The exploration of these and other novel applications of benzothiazoles in sustainable chemical technologies will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and environmental science.

Q & A

Basic Synthesis: What are the standard synthetic routes for 4-Amino-2-chloro-6-methylbenzothiazole?

The compound is typically synthesized via cyclization or substitution reactions. A common method involves reacting 2-amino-6-chlorobenzothiazole derivatives with alkylating agents (e.g., methyl iodide) under basic conditions (e.g., potassium carbonate in DMF) at reflux temperatures . Alternative routes may use thiourea derivatives or halogenated precursors, with purification via crystallization (e.g., water-ethanol mixtures) to achieve yields >60% .

Advanced Synthesis Optimization: How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .

- Catalyst use : Acidic or basic catalysts (e.g., POCl₃, Na₂S₂O₄) improve cyclization efficiency .

- Temperature control : Reflux (100–150°C) minimizes side reactions like hydrolysis .

- Purification : Column chromatography or recrystallization with ethanol-water mixtures removes unreacted intermediates .

Basic Characterization: What analytical techniques validate the structure of this compound?

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions (e.g., methyl at C6, chloro at C2) . IR identifies NH₂ stretches (~3400 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Chromatography : TLC (silica gel, ethyl acetate:methanol:water) monitors reaction progress .

- Melting point analysis : Sharp melting points (e.g., 137–139°C) indicate purity .

Advanced Spectral Analysis: How are conflicting spectral data resolved?

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Strategies include:

- Computational modeling : DFT calculations predict spectral patterns for comparison .

- Deuteration : Exchangeable protons (e.g., NH₂) are identified via D₂O experiments .

- Cross-validation : Combining MS (molecular ion peaks) with elemental analysis ensures consistency .

Mechanistic Insights: What is the molecular basis for its biological activity?

The compound inhibits enzymes (e.g., kinases, oxidases) via:

- Hydrogen bonding : The amino group interacts with catalytic residues .

- Electrophilic interactions : The chloro substituent enhances binding to cysteine-rich active sites .

- Lipophilic effects : The methyl group improves membrane permeability in antimicrobial assays .

Structure-Activity Relationship (SAR) Studies: How do substituents influence pharmacological activity?

- Chloro at C2 : Critical for antitumor activity (IC₅₀ < 10 µM in leukemia cells) .

- Methyl at C6 : Enhances metabolic stability but reduces solubility .

- Amino at C4 : Required for hydrogen-bond donor capacity in enzyme inhibition .

Safety Protocols: What precautions are essential during handling?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Local exhaust systems minimize inhalation of dust/aerosols .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Addressing Data Contradictions: Why do biological activity results vary across studies?

Discrepancies arise from:

- Purity differences : Impurities (e.g., unreacted intermediates) skew IC₅₀ values .

- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Cell line specificity : Activity against MCF-7 (breast cancer) may not translate to HepG2 (liver cancer) .

Medicinal Chemistry Applications: What derivatives show promise in drug development?

- Anticancer analogs : 7-Chloro-6-fluoro derivatives inhibit topoisomerase II .

- Antimicrobial hybrids : Thiadiazole-fused derivatives exhibit MICs ≤ 2 µg/mL against S. aureus .

- Enzyme inhibitors : Carboxylate esters (e.g., methyl esters) target COX-2 with selectivity >100-fold .

Material Science Potential: Can this compound be used in non-pharmaceutical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.